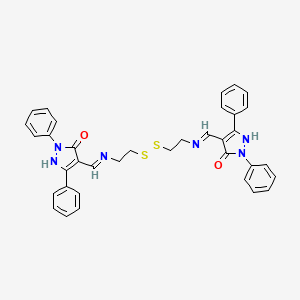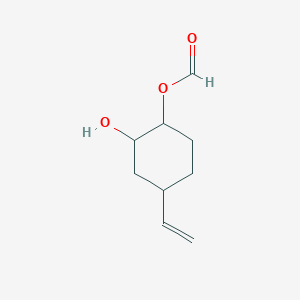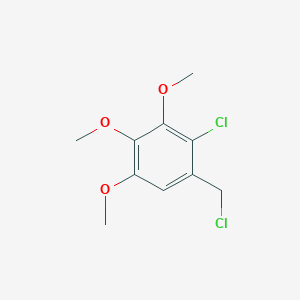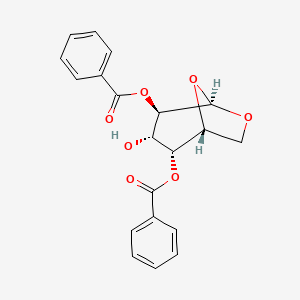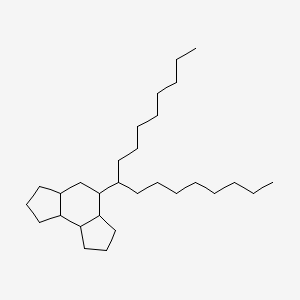
As-Indacene, dodecahydro-4-(1-octylnonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
As-Indacene, dodecahydro-4-(1-octylnonyl)- is a chemical compound with the molecular formula C29H54 and a molecular weight of 402.7391 g/mol . It is also known by other names such as 5-(1’-n-Octylnonyl)-(dodecahydro(as)indacene) and 9-(4-as-Perhydroindacenyl)heptadecane . This compound is characterized by its complex structure, which includes a dodecahydroindacene core substituted with a 1-octylnonyl group.
Méthodes De Préparation
The synthesis of As-Indacene, dodecahydro-4-(1-octylnonyl)- involves multiple steps, typically starting with the preparation of the indacene core. The synthetic route may include hydrogenation reactions to achieve the dodecahydro form and subsequent alkylation to introduce the 1-octylnonyl group . Industrial production methods would likely involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings during hydrogenation and alkylation steps.
Analyse Des Réactions Chimiques
As-Indacene, dodecahydro-4-(1-octylnonyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups on the indacene core or the octylnonyl chain are replaced by other groups.
Applications De Recherche Scientifique
As-Indacene, dodecahydro-4-(1-octylnonyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.
Medicine: Research may explore its potential therapeutic properties or use as a drug delivery vehicle.
Mécanisme D'action
The mechanism of action of As-Indacene, dodecahydro-4-(1-octylnonyl)- involves its interaction with molecular targets, which could include enzymes, receptors, or other proteins. The pathways involved may depend on the specific application or biological context. For example, in medicinal chemistry, the compound might interact with cellular receptors to exert a therapeutic effect .
Comparaison Avec Des Composés Similaires
Similar compounds to As-Indacene, dodecahydro-4-(1-octylnonyl)- include:
- 9-(4-as-Decahydroindacenyl)heptadecane
- 9-(4-as-Perhydroindacenyl)heptadecane
These compounds share a similar indacene core but differ in the degree of hydrogenation or the nature of the substituent groups. The uniqueness of As-Indacene, dodecahydro-4-(1-octylnonyl)- lies in its specific substitution pattern and the resulting chemical and physical properties .
Propriétés
Numéro CAS |
55530-51-3 |
|---|---|
Formule moléculaire |
C29H54 |
Poids moléculaire |
402.7 g/mol |
Nom IUPAC |
4-heptadecan-9-yl-1,2,3,3a,4,5,5a,6,7,8,8a,8b-dodecahydro-as-indacene |
InChI |
InChI=1S/C29H54/c1-3-5-7-9-11-13-17-24(18-14-12-10-8-6-4-2)29-23-25-19-15-20-26(25)27-21-16-22-28(27)29/h24-29H,3-23H2,1-2H3 |
Clé InChI |
JSKCOAYGYKRYTA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCCCC)C1CC2CCCC2C3C1CCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-3-hydroxy-pyrido[2,3-B]pyrazine-2-carboxylic acid](/img/structure/B13794507.png)
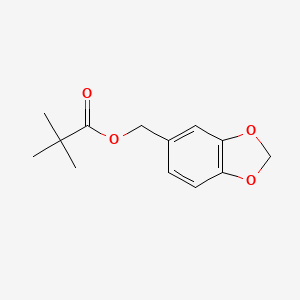
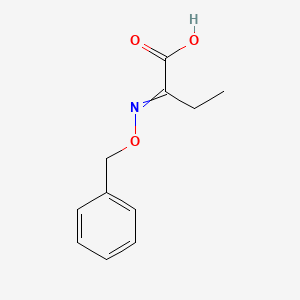
![2,4,6-Triazabicyclo[3.2.1]oct-2-ene-7-carboxylicacid,3-amino-,endo-(9CI)](/img/structure/B13794519.png)
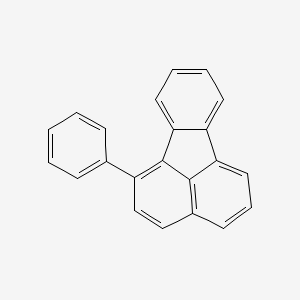
![N-benzyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B13794534.png)
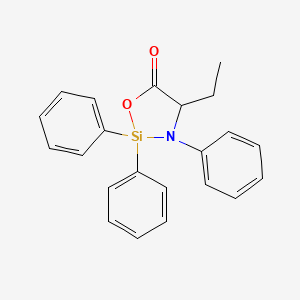
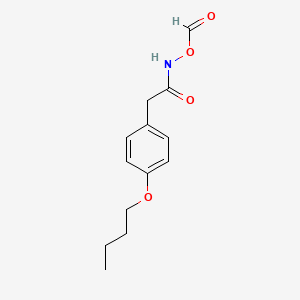
![Methyl [(3-methylphenyl)methyl]carbamate](/img/structure/B13794554.png)
![5,9-Dithia-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13794556.png)
